Boeravinone G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

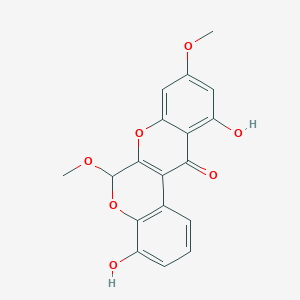

Boeravinone G, also known as this compound, is a useful research compound. Its molecular formula is C18H14O7 and its molecular weight is 342.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Mechanisms of Action

Boeravinone G exhibits potent antioxidant activity, primarily through its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that it significantly inhibits the formation of reactive oxygen species (ROS) and lipid peroxidation products in various cellular models. For instance, in Caco-2 cells exposed to Fenton's reagent, this compound reduced both thiobarbituric acid reactive substances (TBARS) and ROS levels in a concentration-dependent manner .

Experimental Findings

- Electron Spin Resonance Spectroscopy (ESR) : this compound was shown to effectively reduce hydroxyl radical signals, indicating its scavenging capability .

- Superoxide Dismutase (SOD) Activity : Treatment with this compound restored SOD activity diminished by oxidative stress, suggesting a protective role against oxidative damage .

Table 1: Antioxidant Effects of this compound

| Assay Type | Effect Observed | Concentration Range |

|---|---|---|

| ESR | Reduced hydroxyl radical signals | 0.1 - 1 ng/ml |

| TBARS | Inhibited lipid peroxidation | 0.1 - 1 ng/ml |

| ROS Formation | Decreased ROS levels | 0.1 - 1 ng/ml |

| SOD Activity | Restored SOD levels | 0.1 - 1 ng/ml |

Genoprotective Effects

This compound demonstrates significant genoprotective properties by mitigating DNA damage induced by oxidative agents such as hydrogen peroxide. The Comet assay revealed that pre-treatment with this compound substantially reduced DNA damage in Caco-2 cells exposed to oxidative stress .

Key Findings

- DNA Damage Reduction : The compound significantly decreased comet tail intensity in cells treated with H₂O₂, indicating a protective effect against oxidative DNA damage.

- Influence on Signaling Pathways : this compound modulates key signaling pathways involved in oxidative stress response, notably reducing phosphorylated ERK 1 and NF-kB p65 levels .

Table 2: Genoprotective Effects of this compound

| Assessment Method | Result | Concentration Range |

|---|---|---|

| Comet Assay | Reduced DNA damage | 0.1 - 1 ng/ml |

| pERK 1 Levels | Decreased phosphorylation | 0.3 - 1 ng/ml |

| NF-kB p65 Levels | Reduced activation | 0.3 - 1 ng/ml |

Anti-inflammatory Applications

This compound has been identified as a compound with anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Its mechanisms include modulation of cytokine release and inhibition of inflammatory pathways.

Experimental Evidence

Research indicates that this compound can influence the expression of pro-inflammatory cytokines and reduce inflammation markers in various models . This suggests its potential application in managing autoimmune diseases and inflammatory disorders.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been implicated in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms.

Case Studies and Findings

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Molecular Docking Studies : Recent investigations using molecular docking techniques have highlighted the binding efficacy of Boeravinone derivatives with key cancer-related proteins, suggesting their potential as therapeutic agents against cancer .

Table 3: Anticancer Activity of this compound

Analyse Chemischer Reaktionen

Antioxidant Activity

Radical Scavenging: Boeravinone G demonstrates a scavenging activity against hydroxyl radicals. In Electron Spin Resonance (ESR) spectroscopy, this compound, along with boeravinones D and H, significantly reduced the signal intensity induced by hydroxyl radicals . this compound exhibited the most potent effect among the tested rotenoids .

Inhibition of Lipid Peroxidation: this compound effectively inhibits lipid peroxidation, a process that damages biological membranes. It significantly reduces the formation of Thiobarbituric Acid Reactive Substances (TBARS) induced by Fenton's reagent (H2O2/Fe2+), indicating its ability to mitigate oxidative damage to lipids .

Reduction of Intracellular ROS: this compound reduces the formation of intracellular ROS. Pre-treatment with this compound reduces ROS formation in a concentration-dependent manner, as measured by the inhibition of DCF fluorescence intensity .

Genoprotective Effects

DNA Damage Reduction: this compound protects against DNA damage induced by oxidative stress. Pre-treatment with this compound significantly reduces DNA damage caused by H2O2, as evaluated by the Comet assay .

Impact on Cellular Pathways and Enzymes

Superoxide Dismutase (SOD) Activity: this compound enhances SOD activity, an important antioxidant enzyme. It counteracts the decrease in SOD activity induced by H2O2/Fe2+, suggesting a stimulatory effect on cellular defense mechanisms .

Modulation of MAP Kinase and NF-kB Pathways: this compound influences the MAP kinase and NF-kB signaling pathways, which are involved in oxidative stress responses. It reduces the levels of phosphorylated ERK 1 (pERK 1) and phospho-NF-kB p65, but not pERK 2, suggesting a selective action on these pathways .

Extraction and Isolation

This compound can be extracted from the roots of Boerhaavia diffusa using methanol . The extraction process involves Kupchan partitioning to obtain different fractions, with the carbon tetrachloride (CCl4) fraction showing high antioxidant activity . Chromatographic purification of the CCl4 fraction leads to the isolation of this compound, along with boeravinones D and H .

Eigenschaften

Molekularformel |

C18H14O7 |

|---|---|

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

4,11-dihydroxy-6,9-dimethoxy-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C18H14O7/c1-22-8-6-11(20)14-12(7-8)24-17-13(15(14)21)9-4-3-5-10(19)16(9)25-18(17)23-2/h3-7,18-20H,1-2H3 |

InChI-Schlüssel |

AEWYTSRFBZXCNI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1C2=C(C3=C(O1)C(=CC=C3)O)C(=O)C4=C(C=C(C=C4O2)OC)O |

Synonyme |

boeravinone G |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.